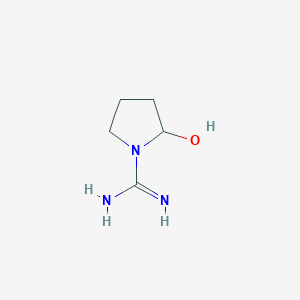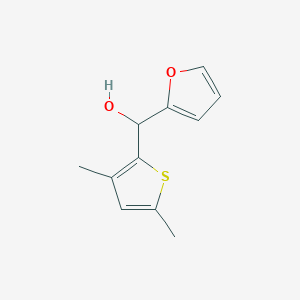
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol is an organic compound with the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol . This compound is characterized by the presence of both a thiophene and a furan ring, which are heterocyclic aromatic compounds, connected through a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol typically involves the reaction of 3,5-dimethylthiophene with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of the aldehyde group to a methanol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: (3,5-Dimethylthiophen-2-yl)(furan-2-yl)carboxylic acid
Reduction: Various alcohol and ether derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial properties may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylthiophen-2-yl)methanol: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
(Furan-2-yl)methanol: Lacks the thiophene ring, which may reduce its potential biological activities.
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol, which may affect its reactivity and applications.
Uniqueness
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol is unique due to the presence of both thiophene and furan rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12O2S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
(3,5-dimethylthiophen-2-yl)-(furan-2-yl)methanol |
InChI |
InChI=1S/C11H12O2S/c1-7-6-8(2)14-11(7)10(12)9-4-3-5-13-9/h3-6,10,12H,1-2H3 |
InChI Key |
WEAUEFWBNGBBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(C2=CC=CO2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


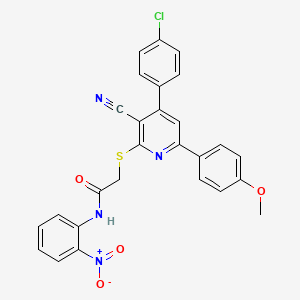
![1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)

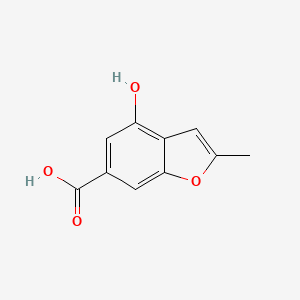
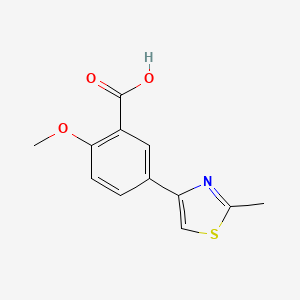
![3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769851.png)
![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)

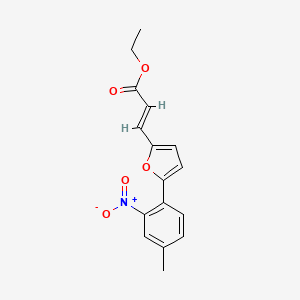
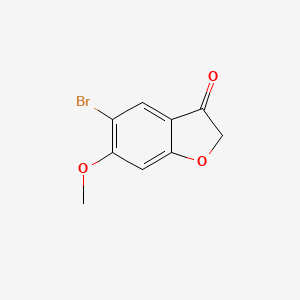
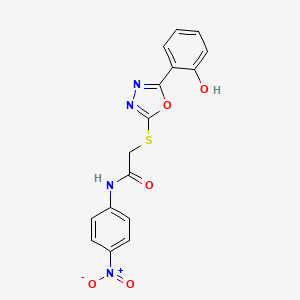

![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
